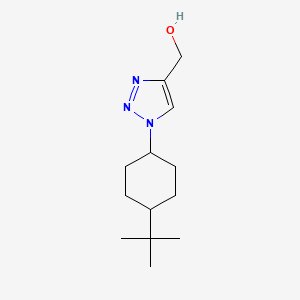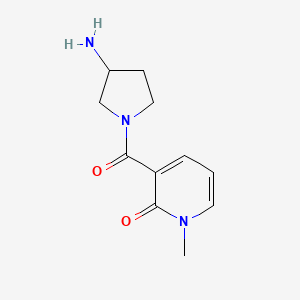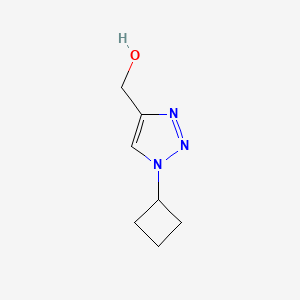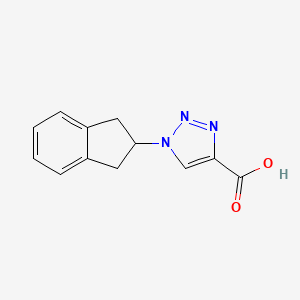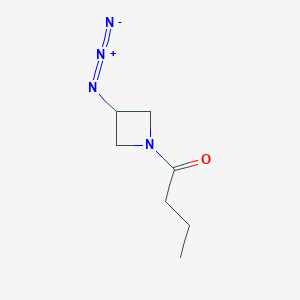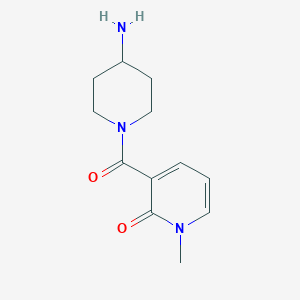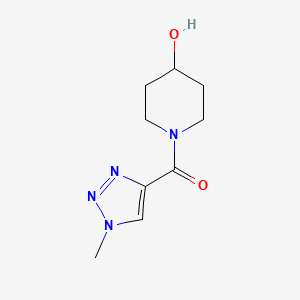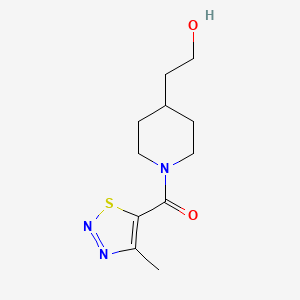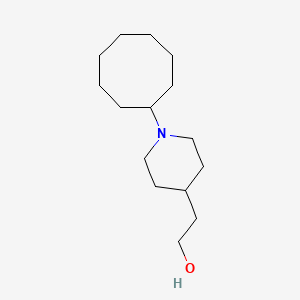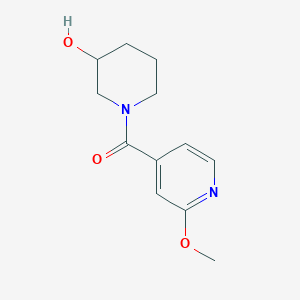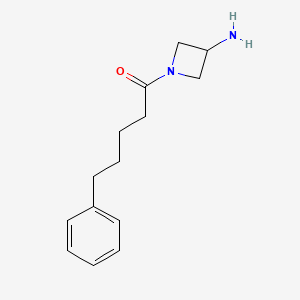
1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one
Übersicht
Beschreibung
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” is a related compound with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 and is a powder in physical form .
Molecular Structure Analysis
The related compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has a molecular weight of 164.63 . The exact molecular structure of “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one” could not be found.
Physical And Chemical Properties Analysis
The related compound “1-(3-Aminoazetidin-1-yl)ethanone” has a molecular weight of 114.15, and a LogP of -0.18600 . It’s important to note that these properties may not be the same for “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one”.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Novel Antibacterial Agents : A study highlighted the design of m-aminophenyl groups as novel N-1 substituents in quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The research indicated the importance of a specific structural arrangement for antibacterial efficacy, suggesting that similar strategies could be applied to other compound classes for enhanced activity (Kuramoto et al., 2003).
Anticancer Activity
- Anti-Bone Cancer Activity : Another study involved the synthesis of a heterocyclic compound designed from specific starting materials, demonstrating in vitro anticancer activities against human bone cancer cell lines. The approach illustrates how structural modifications in organic compounds can lead to significant biological activities, potentially opening avenues for the development of new cancer therapies (Lv et al., 2019).
Synthetic Methodologies
- Enantioselective Synthesis : Research on the enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential reactions highlights advanced synthetic strategies that can produce bioactive molecules efficiently. Such methodologies can be crucial for generating compounds with specific stereochemical configurations, which is often a key factor in their biological activities (Jha et al., 2010).
Neurotransmitter Reuptake Inhibitors
- Monoamine Uptake Inhibitors : The synthesis and evaluation of 2-aminopentanophenones as selective inhibitors of dopamine and norepinephrine transporters, with minimal effects on serotonin, were reported. This research is relevant to the development of treatments for conditions such as depression and cocaine abuse, demonstrating the therapeutic potential of manipulating neurotransmitter reuptake mechanisms (Meltzer et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-5-phenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-16(11-13)14(17)9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNBWNNUTUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




